N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride
Description
N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclo[1.1.1]pentane (BCP)-based amine derivative characterized by a rigid, three-dimensional scaffold. The BCP core is notable for its high strain energy (~50 kcal/mol), which enhances reactivity and makes it a valuable isostere for tert-butyl or aromatic groups in medicinal chemistry .
Molecular Formula: C₁₂H₁₆ClN (free base: C₁₂H₁₅N)
Molecular Weight: 209.72 g/mol (calculated from free base MW 173.26 + HCl)
CAS Number: 2187435-42-1 (free base)
Key Applications:
Properties
IUPAC Name |
N-benzylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12;/h1-5,11,13H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITWTEHRMKAGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)NCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with an alkyne.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amination: The amine group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl chloride, alkyl halides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride with structurally analogous BCP-based amines:
Notes:
- Synthetic Strategies : BCP amines are synthesized via strain-release reactions with [1.1.1]propellane, radical additions, or Pd-catalyzed deprotection . Fluorinated derivatives (e.g., 3-fluoro-BCP) require specialized reagents like (PhO)₂P(O)N₃ .
- Stability : Parent BCP-amine hydrochloride is stable at room temperature, while fluorinated analogs require refrigeration .
- Applications : N-Benzyl and aryl-substituted BCPs are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration .
Research Findings and Trends
- Reactivity : The BCP core undergoes strain-release [2π+2σ] cycloadditions, enabling rapid diversification . For example, N-benzyl derivatives react with imines in photochemical (4+2)-cycloadditions to form complex heterocycles .
- Pharmacological Use : BCP amines are used in Pfizer’s reactivated clinical candidates to improve metabolic stability .
- Safety : Most BCP derivatives carry GHS warnings for acute toxicity (H302) and respiratory irritation (H335) .
Biological Activity
N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride, a bicyclic amine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, structural properties, biological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHClN
Molecular Weight: 201.69 g/mol
Melting Point: 256-261 °C
CAS Number: 22287-35-0
SMILES Notation: C1C2CC1(C2)NCC1=CC=CC=C1
InChI Key: LQKLVOWNBKJRJE-UHFFFAOYSA-N
The compound features a bicyclic structure that mimics certain aromatic compounds, making it an interesting candidate for drug development.
Synthesis
This compound can be synthesized through various methods, including catalytic reactions involving bicyclic precursors. The synthesis typically involves the reaction of bicyclo[1.1.1]pentan-1-amine with benzyl chloride in the presence of a base to form the benzyl-substituted derivative.
Pharmacological Profile
Research indicates that this compound exhibits notable pharmacological properties:
Toxicological Data
Toxicity assessments indicate that this compound has moderate toxicity levels:
- Acute Toxicity (Toxicity Category 4): Inhalation and dermal exposure can cause irritation and other adverse effects such as nausea and respiratory distress .
- Irritancy: The compound is classified as an irritant to skin and eyes, necessitating careful handling in laboratory settings .
Study 1: Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical company evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 2: Neuroprotective Properties
In a neuropharmacological study, this compound was tested for its potential neuroprotective effects on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death compared to controls, suggesting its utility in neuroprotection.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 50 ± 5 |
| N-Benzylbicyclo[1.1.1]pentan-1-amina hydrochloride (10 µM) | 75 ± 7 |
Q & A
Q. What are the established synthetic routes for N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride?
The compound is synthesized via two primary methodologies:
- Deprotection of N,N-dibenzyl precursors : Palladium hydroxide on carbon catalyzes the hydrogenolytic cleavage of N,N-dibenzylbicyclo[1.1.1]pent-1-yl-amine in methanol, yielding the hydrochloride salt. This method requires inert conditions and yields an off-white solid (m.p. 241–243 °C) .
- Strain-release amination : Developed to address scalability challenges, this method uses [1.1.1]propellane and lithium bis(trimethylsilyl)amide to generate metallated intermediates, enabling kilogram-scale production with improved efficiency compared to traditional multi-step routes .
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
Q. What are the primary research applications of this compound?
- Bioisostere : Replaces linear alkynes or tert-butyl groups in drug candidates to enhance metabolic stability and solubility .
- Medicinal chemistry : Critical for preclinical cancer drug development, particularly as a strained-ring scaffold in kinase inhibitors .
Advanced Research Questions
Q. How do different synthetic methodologies impact scalability and purity?
-
Traditional routes : Multi-step processes (3–5 steps) using toxic reagents (e.g., alkyl lithiums) yield low quantities (≤100 mg) with purity challenges due to by-products like polymerized [1.1.1]propellane .
-
Strain-release amination : Single-step, room-temperature reactions improve scalability (100+ grams) and purity (>95%) by avoiding pyrophoric reagents .
Table 1 : Comparison of Synthetic MethodsMethod Yield (%) Scale Purity (%) Key Limitation Pd-catalyzed deprotection 72–85 Gram 95–98 Requires inert conditions Strain-release amination 72–82 Kilogram >98 Limited to specific amines
Q. What strategies address contradictory data in radical-based functionalization?
- Radical inhibition : Commercial alkenes may contain phenolic stabilizers, which suppress undesired polymerization but require adjustments in radical initiator (e.g., TTMSS) stoichiometry .
- Control experiments : Replicate reactions under degassed vs. non-degassed conditions to isolate atmospheric oxygen’s role in side reactions .
Q. How can photochemical reactions be optimized using this compound?
- Light sources : Affordable 390 nm LEDs (e.g., "black lights") enable efficient (4+2)-cycloadditions with imines. No specialized photoreactors needed .
- Reaction setup : Simplified "dump, stir, irradiate" protocols tolerate inhibitors in alkenes, though inert atmospheres marginally improve yields (~15%) .
Q. What analytical techniques resolve structural ambiguities in derivatives?
Q. How does the compound’s stereoelectronic profile influence C–H activation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
